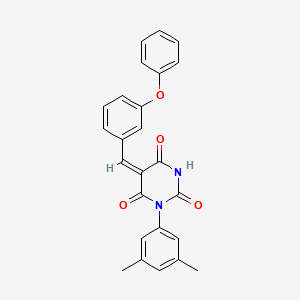![molecular formula C16H20N4O3 B11667840 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667840.png)
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(3-etoxi-4-hidroxifenil)metilideno]-3-isopropil-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en diversos campos de la investigación científica. Este compuesto pertenece a la clase de las hidrazonas, que se caracterizan por la presencia de un grupo funcional hidrazona (-NHN=CH-). La presencia de grupos etoxi e hidroxilo en el anillo fenilo, junto con las unidades de pirazol y carbohidrazida, contribuye a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-[(E)-(3-etoxi-4-hidroxifenil)metilideno]-3-isopropil-1H-pirazol-5-carbohidrazida típicamente involucra la reacción de condensación entre 3-etoxi-4-hidroxibenzaldehído y 3-isopropil-1H-pirazol-5-carbohidrazida. La reacción se lleva a cabo bajo condiciones de reflujo en presencia de un solvente adecuado como etanol o metanol. La mezcla de reacción se calienta a una temperatura de alrededor de 70-80 °C durante varias horas para garantizar una condensación completa .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la elección del solvente y el tiempo de reacción, para lograr mayores rendimientos y pureza. Además, se pueden emplear técnicas de purificación como la recristalización o la cromatografía en columna para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-(3-etoxi-4-hidroxifenil)metilideno]-3-isopropil-1H-pirazol-5-carbohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en el anillo fenilo se puede oxidar para formar un derivado de quinona.
Reducción: El grupo funcional hidrazona se puede reducir para formar el derivado de hidrazina correspondiente.
Sustitución: El grupo etoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan típicamente.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.
Productos Principales Formados
Oxidación: Derivados de quinona.
Reducción: Derivados de hidrazina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos.
Biología: Investigado por sus posibles propiedades antimicrobianas y antioxidantes.
Medicina: Explorado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(3-etoxi-4-hidroxifenil)metilideno]-3-isopropil-1H-pirazol-5-carbohidrazida implica su interacción con objetivos y vías moleculares específicas. El grupo funcional hidrazona del compuesto le permite formar complejos estables con iones metálicos, que pueden modular diversos procesos bioquímicos. Además, sus propiedades antioxidantes se atribuyen a la presencia de los grupos hidroxilo y etoxi, que pueden eliminar radicales libres y reducir el estrés oxidativo .
Comparación Con Compuestos Similares
Compuestos Similares
- N'-[(E)-(3-etoxi-4-hidroxifenil)metilideno]-3-(1-naftil)-1H-pirazol-5-carbohidrazida
- N'-[(E)-(3,4-dimetoxi-fenil)metilideno]-3-(4-metilbencil)oxifenil-1H-pirazol-5-carbohidrazida
- N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]-3-(4-metilbencil)oxifenil-1H-pirazol-5-carbohidrazida
Singularidad
N'-[(E)-(3-etoxi-4-hidroxifenil)metilideno]-3-isopropil-1H-pirazol-5-carbohidrazida es único debido a la presencia de grupos etoxi e hidroxilo en el anillo fenilo, lo que mejora su reactividad química y su posible actividad biológica.
Propiedades
Fórmula molecular |
C16H20N4O3 |
|---|---|
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3/c1-4-23-15-7-11(5-6-14(15)21)9-17-20-16(22)13-8-12(10(2)3)18-19-13/h5-10,21H,4H2,1-3H3,(H,18,19)(H,20,22)/b17-9+ |
Clave InChI |
YENJMXGCDGCNDB-RQZCQDPDSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)C)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11667760.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B11667773.png)
![2-methoxy-4-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl methyl carbonate](/img/structure/B11667781.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667786.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11667796.png)

![(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11667808.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667815.png)
![N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11667816.png)
![2-ethoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl cyclohexanecarboxylate](/img/structure/B11667824.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667833.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667850.png)
![4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11667858.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667861.png)
